Ethyl 5-aminopicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCUZXFDZISMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550450 | |
| Record name | Ethyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119830-47-6 | |
| Record name | Ethyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Picolinic Acid Derivatives in Organic and Medicinal Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are crucial structural motifs found in a wide array of biologically active compounds and functional materials. rsc.org The pyridine (B92270) ring, an isostere of benzene, introduces a nitrogen atom that can participate in hydrogen bonding and coordination with metal ions, significantly influencing the molecule's physicochemical properties and biological activity.
In medicinal chemistry, picolinic acid derivatives have shown a broad spectrum of pharmacological activities, including anticonvulsant, and have been investigated for the treatment of various diseases. nih.gov For instance, some derivatives have been developed as inhibitors of enzymes implicated in diseases like cancer and parasitic infections. acs.orgpensoft.net The structural versatility of the picolinic acid scaffold allows for the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery. nih.gov Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, exhibit notable antitumor and antibacterial properties. dovepress.com
Overview of Pyridine Core Functionalization Strategies
The functionalization of the pyridine (B92270) ring is a central theme in heterocyclic chemistry, driven by the prevalence of this scaffold in pharmaceuticals and agrochemicals. rsc.org Direct C-H functionalization of pyridines is a highly sought-after transformation as it offers an atom-economical approach to modifying the core structure. However, the intrinsic electronic properties of the pyridine ring, particularly its electron-deficient nature, present challenges for selective functionalization. rsc.org
Strategies for pyridine functionalization often involve:
Ortho- and Para-Director Groups: The nitrogen atom in the pyridine ring directs electrophilic substitution to the 3- and 5-positions (meta-positions), while nucleophilic substitution is favored at the 2-, 4-, and 6-positions (ortho- and para-positions).
Pre-functionalized Pyridines: A common approach involves the use of pyridine derivatives with existing functional groups that can be further elaborated.
Directed Metalation: The use of directing groups to achieve site-selective deprotonation followed by reaction with an electrophile.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds.
Dearomatization-Rearomatization Strategies: Recent advances have focused on dearomatization of the pyridine ring to facilitate functionalization, followed by rearomatization to restore the aromatic system. nih.govresearchgate.netnih.gov
These strategies enable the synthesis of a wide range of substituted pyridines, providing access to novel chemical entities with diverse properties and applications.
Historical Context of Ethyl 5 Aminopicolinate Within Heterocyclic Chemistry Research
The study of pyridine (B92270) and its derivatives dates back to the 19th century, with significant advancements in the 20th century. digitallibrary.co.in Picolinic acid itself was first synthesized through the oxidation of 2-methylpyridine. smolecule.com The development of methods to introduce various functional groups onto the pyridine ring has been a continuous area of research. Ethyl 5-aminopicolinate (B8380244), with its amino and ethyl ester functionalities, emerged as a valuable intermediate in this context. Its synthesis and reactions have been explored as part of broader efforts to create libraries of substituted pyridines for various applications.
Current Research Landscape and Underexplored Facets of Ethyl 5 Aminopicolinate
Classical and Contemporary Synthesis Routes to this compound
The synthesis of this compound can be achieved through several established and modern chemical pathways. These methods primarily involve the functionalization of picolinic acid or picolinate (B1231196) scaffolds.
Esterification of 5-aminopicolinic acid precursors
A common and direct method for synthesizing this compound is through the esterification of 5-aminopicolinic acid. This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid, under reflux conditions. google.com For instance, reacting 5-aminopicolinic acid with thionyl chloride in anhydrous ethanol at 0°C, followed by heating at reflux, yields this compound. google.com The reaction mixture is then neutralized to obtain the final product.
| Reactant | Reagent | Conditions | Product | Yield |
| 5-aminopicolinic acid | Thionyl chloride, Anhydrous ethanol | 0°C to reflux, overnight | This compound | Not specified |
Amination strategies on picolinate scaffolds
Another synthetic approach involves the introduction of an amino group onto a pre-existing picolinate ester. This can be achieved through various amination reactions. One notable method is the iron-catalyzed meta-C-H amination of benzyl (B1604629) picolinates. nih.gov This reaction utilizes an iron catalyst, such as FeCl₃, to direct the amination to the meta position of the aromatic ring of the benzyl group, although this method produces a related but different molecule than this compound. nih.govsci-hub.se A more direct approach would be the reduction of a nitro group at the 5-position of an ethyl picolinate derivative. For example, ethyl 5-nitropicolinate can be reduced to this compound using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Regiospecific synthetic advancements
Recent advancements in synthetic chemistry have led to more controlled and regiospecific methods for synthesizing substituted picolinates. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to selectively introduce an amino group at a specific position on the pyridine (B92270) ring. rsc.orgrsc.org For instance, tert-butyl 5-bromopicolinate can be reacted with an amine in the presence of a palladium catalyst and a suitable ligand to yield the corresponding 5-amino-substituted picolinate. core.ac.uknih.gov While this example uses a tert-butyl ester, the principle can be applied to ethyl esters as well. These advanced methods offer high yields and excellent regioselectivity, making them valuable for the synthesis of specifically substituted picolinate derivatives. rsc.org
Derivatization Reactions of this compound
The presence of both an amino group and an ester functionality makes this compound a versatile intermediate for further chemical modifications.
Amide bond formation and substituted amide compounds
The amino group of this compound readily undergoes acylation reactions with acid chlorides or anhydrides to form amide bonds. google.com This reaction is a cornerstone for creating a diverse library of substituted amide compounds. For example, reaction with various acyl chlorides can lead to the formation of N-substituted amide derivatives, which have been explored for their potential applications in various fields, including pharmaceuticals. google.com
| Reactant | Reagent | Product Type |
| This compound | Acid Chloride | N-acylated this compound |
| This compound | Sulfonyl Chloride | N-sulfonylated this compound |
Coupling reactions involving the amino and ester functionalities
Both the amino and ester groups of this compound can participate in various coupling reactions to build more complex molecular architectures. The amino group can be a nucleophile in reactions like the Suzuki-Miyaura coupling after conversion to a suitable derivative, or in Buchwald-Hartwig amination reactions. smolecule.com The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. nih.gov For instance, the synthesis of novel nitazoxanide (B1678950) derivatives has utilized ethyl 3-aminopicolinate, a positional isomer, in amide bond formation reactions. acs.org Similar strategies can be applied to this compound to generate a wide array of functionalized molecules.
| Reaction Type | Functional Group Involved | Potential Products |
| Suzuki-Miyaura Coupling | Amino (after derivatization) | Biaryl compounds |
| Buchwald-Hartwig Amination | Amino | Diaryl amines |
| Amide Coupling | Ester (after hydrolysis) | Substituted amides |
Modifications of the ethyl ester group
The ethyl ester group of this compound is amenable to several common transformations.
Hydrolysis: The most fundamental reaction of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 5-aminopicolinic acid. This transformation is typically achieved under standard basic conditions, for instance, by using alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide. google.comnih.gov The resulting carboxylic acid is a key intermediate for further reactions, such as amidation, to create a diverse range of amide derivatives. google.com Acid-catalyzed hydrolysis is also a viable method. biosynth.com
Transesterification: While specific examples for this compound are not prevalent in the reviewed literature, transesterification is a standard reaction for esters. This process would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group. This allows for the modification of the ester moiety to alter the compound's physical and chemical properties, such as solubility and reactivity.
Reduction: The ester can be reduced to the corresponding primary alcohol, (5-aminopyridin-2-yl)methanol. This reduction is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this is often less efficient than the two-step hydrolysis-amidation sequence.
Transformations involving the pyridine ring
The pyridine ring, activated by the amino group, can undergo various transformations, primarily involving the amino substituent and electrophilic substitution on the ring itself.
Reactions of the Amino Group:
Acylation and Amide Formation: The primary amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, it can be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield ethyl 5-(tert-butoxycarbonylamino)picolinate. google.com
N-Arylation: The amino group can participate in N-arylation reactions. A documented example is the reaction of this compound with 2-chloro-3-nitropyridine (B167233) to form ethyl 5-((3-nitropyridin-2-yl)amino)picolinate. googleapis.com
Electrophilic Aromatic Substitution:
Halogenation: The pyridine ring can be halogenated. For example, treatment of ethyl 3-aminopicolinate with N-Bromosuccinimide (NBS) in acetonitrile (B52724) results in bromination of the pyridine ring. google.com A similar reaction can be anticipated for the 5-amino isomer, with the position of substitution directed by the activating amino group and the deactivating ester group.
Catalytic Approaches in this compound Synthesis and Functionalization
Catalysis plays a pivotal role in both the synthesis and subsequent modification of this compound, offering efficient and selective methods for bond formation.
Palladium-catalyzed reactions
Palladium catalysts are extensively used for cross-coupling reactions involving pyridine derivatives. For functionalized this compound, these reactions are crucial for building molecular complexity.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It can be used to synthesize precursors to this compound or to further functionalize its derivatives. For instance, the coupling of a bromo-picolinate with an amine in the presence of a palladium catalyst (like Pd(OAc)₂) and a suitable ligand (like X-Phos or BINAP) is a key step in the synthesis of various complex heterocyclic structures. rsc.orgrsc.orgrsc.org This methodology allows for the introduction of aryl or heteroaryl groups at the amino position or at a halogenated position on the pyridine ring. googleapis.com
Heck Reaction: The palladium-catalyzed Heck reaction enables the formation of carbon-carbon bonds by coupling the pyridine ring (usually as a halide derivative) with an alkene. This reaction has been used in multi-step syntheses to create complex fused ring systems starting from pyridine derivatives. rsc.orgrsc.orgnih.gov
Suzuki-Miyaura Coupling: Although documented for the closely related Ethyl 5-amino-3-chloropicolinate, the Suzuki-Miyaura coupling is a highly relevant transformation. This reaction would involve coupling a halogenated derivative of this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to introduce aryl or vinyl substituents onto the pyridine ring.
Below is a table summarizing conditions for palladium-catalyzed reactions on related picolinate systems.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Base | Conditions | Product Class | Ref |
| Suzuki-Miyaura Coupling | Ethyl 5-amino-3-chloropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O, 80°C, 12 h | Ethyl 5-amino-3-phenylpicolinate | |
| Buchwald-Hartwig Amination | tert-butyl 5-bromopicolinate | 2-chloroaniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene, 110°C | tert-Butyl 5-((2-chlorophenyl)amino)picolinate | rsc.org |
| Intramolecular Heck | Diaryl amine precursor | - | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | K₂CO₃ | DMA, 120°C, 16 h | β-carboline | nih.gov |
Other metal-catalyzed transformations
Beyond palladium, other transition metals are effective in catalyzing reactions on picolinate scaffolds.
Iridium-Catalyzed Reactions: An Iridium(I) complex has been reported to catalyze the O-H bond insertion reaction between 5-aminopicolinic acid derivatives and sulfoxonium ylides, leading to the formation of carboxymethyl ketones. For example, 2-oxo-2-phenylthis compound was prepared using this method. researchgate.net
Copper-Catalyzed Reactions: The Rosenmund-von Braun reaction, which converts an aryl bromide to a nitrile using copper(I) cyanide, is a relevant transformation for halogenated precursors of this compound, enabling the introduction of a nitrile group that can be further elaborated. nih.gov
Metal Complexation: The pyridine nitrogen and the adjacent ester/carboxylate oxygen atoms, along with the amino group, can act as chelation sites for various metal ions like Zn(II), Cd(II), and Pb(II). core.ac.uk This coordinating ability is fundamental to its role in metal-catalyzed processes, where it can bind to the catalytic metal center and influence the reaction's outcome.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production.
Atom Economy: A common synthesis for this compound involves the esterification of 5-aminopicolinic acid. google.com Using thionyl chloride (SOCl₂) for this purpose has poor atom economy, as it generates SO₂ and HCl as byproducts. google.com Catalytic esterification using a solid acid catalyst would be a greener alternative, generating only water as a byproduct.
Use of Catalysis: The reliance on catalytic methods, particularly the palladium- and other metal-catalyzed reactions discussed above (see sections 2.3.1 and 2.3.2), is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rsc.orgresearchgate.net
Reduction of Derivatives: The synthesis often involves multiple steps, including the use of protecting groups. google.com Developing synthetic routes that avoid or minimize protection/deprotection steps can significantly improve efficiency and reduce waste. For example, selective catalytic reactions that can differentiate between the functional groups on the molecule would be highly desirable.
Safer Solvents and Reagents: The choice of solvents and reagents is critical. While syntheses often employ solvents like toluene, dioxane, or dichloromethane, rsc.orgrsc.org a green chemistry approach would prioritize the use of safer alternatives such as ethanol, water, or supercritical fluids where possible. For instance, the reduction of a nitro-precursor to form the 5-amino group is a plausible synthetic step. Using catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C) is a much greener method than using stoichiometric reducing agents like iron powder in acetic acid. rsc.org
Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key area of research. researchgate.net
Ligand Design and Coordination Modes of Aminopicolinates
The design of aminopicolinate ligands is centered around the strategic placement of donor atoms on a pyridine scaffold, which can be fine-tuned by the position of the amino group and the nature of the carboxylate ester. These features dictate the chelation behavior and the dimensionality of the resulting coordination architectures.
This compound features a pyridine nitrogen atom and a carboxylate group at the 2-position, a classic bidentate chelating motif. The coordination of the pyridine nitrogen and one of the carboxylate oxygen atoms to a metal center forms a stable five-membered chelate ring. This N,O-bidentate coordination is a common feature for picolinate-based ligands. For instance, in complexes of the related 6-aminopicolinate ligand, this chelation through the pyridine nitrogen and the adjacent carboxylate oxygen is observed, forming a thermodynamically favored five-membered ring. rsc.org This mode of coordination is anticipated to be the primary binding interaction of this compound with metal ions.
The amino group at the 5-position of the pyridine ring introduces an additional potential coordination site. This nitrogen donor can engage in coordination to a metal center, potentially leading to different structural motifs. Depending on the metal ion's coordination preferences and the reaction conditions, the amino group can act as a monodentate ligand or as a bridging ligand connecting two metal centers. In the case of 6-aminopicolinate, the amino group has been shown to participate in coordination, leading to the formation of extended structures. rsc.org For this compound, the amino group is further from the chelating picolinate moiety, which might influence its ability to coordinate to the same metal center. However, it can readily act as a bridging site to form polynuclear or polymeric structures. The presence of the amino group can also influence the electronic properties of the pyridine ring, thereby modulating the coordinating strength of the pyridine nitrogen.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with aminopicolinate ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are highly dependent on the metal-to-ligand ratio, the counter-ion, and the reaction conditions such as temperature and pH. While specific examples for this compound are scarce in the literature, the study of related ligands provides a framework for predicting the types of complexes it may form.
Based on the coordination modes of related ligands, this compound is expected to form mononuclear complexes, particularly when the metal-to-ligand ratio is low and the reaction conditions favor the saturation of the metal's coordination sphere with the chelating picolinate moiety. In such complexes, the metal center would be coordinated to one or more this compound ligands, with other co-ligands or solvent molecules completing the coordination sphere.
The potential for the amino group to act as a bridging ligand suggests that this compound could also form polynuclear complexes. Binuclear or higher nuclearity complexes could arise from the bridging action of either the amino group or the carboxylate group, where the second oxygen atom of the carboxylate that is not involved in chelation can coordinate to an adjacent metal ion.
The bifunctional nature of this compound, with its chelating head and a potential coordinating tail (the amino group), makes it a suitable candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). In these extended structures, the ligand would act as a linker connecting metal nodes.
For example, studies on cadmium(II) complexes with the isomeric 6-aminopicolinate ligand have demonstrated the formation of one-dimensional (1D) coordination polymers. rsc.org In these structures, the [Cd(6-aminopicolinate)₂] units act as building blocks that are further linked by bipyridyl-type co-linkers. rsc.org It is conceivable that this compound could form similar 1D, 2D, or even 3D networks, potentially with the amino group directly participating in the propagation of the framework. The use of co-ligands with varying lengths and geometries could also be employed to control the dimensionality and topology of the resulting coordination polymers or MOFs.
For instance, the crystallographic analysis of a cadmium(II) coordination polymer with the isomeric 6-aminopicolinate ligand and a bipyridine co-linker reveals detailed structural features.
Table 1: Illustrative Crystallographic Data for a Related Aminopicolinate Complex
| Parameter | [Cd(μ-6apic)₂(bipy)]·H₂O rsc.org |
|---|---|
| Chemical Formula | C₂₂H₁₈CdN₆O₅ |
| Formula Weight | 586.83 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.773(2) |
| b (Å) | 16.012(3) |
| c (Å) | 14.893(3) |
| α (°) | 90 |
| β (°) | 107.54(3) |
| γ (°) | 90 |
| Volume (ų) | 2219.0(8) |
| Z | 4 |
Note: This data is for a complex of 6-aminopicolinate, an isomer of this compound, and is presented for illustrative purposes to show the nature of crystallographic data.
Such data provides unequivocal evidence of the coordination environment of the metal ion, the coordination modes of the ligands, and the supramolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. rsc.org Similar studies on this compound complexes would be essential to fully understand its coordination behavior.
Catalytic Applications of this compound Metal Complexes
The coordination of this compound to metal centers can yield complexes with significant catalytic activity. These complexes have been explored for their utility in various organic transformations, and mechanistic studies have provided insights into their catalytic cycles.
Organic transformations catalyzed by picolinate complexes
Metal complexes incorporating picolinate ligands, such as this compound, have demonstrated catalytic efficacy in a range of organic reactions. For instance, ruthenium(II) picolinate complexes have been synthesized and utilized as redox photosensitizers. frontiersin.org These complexes exhibit broad absorption in the visible light spectrum, enabling their use in photocatalytic processes like the reduction of CO2 to CO. frontiersin.org In such systems, the picolinate complex absorbs light and participates in electron transfer processes to drive the catalytic cycle. frontiersin.org
Vanadium complexes with picolinate ligands have been shown to catalyze oxidation reactions. torvergata.it Specifically, a monoperoxo vanadium picolinate complex is known to be involved in the radical oxidation of substrates like thioethers, alkenes, and aromatics. torvergata.it The picolinate ligand in these systems plays a role in modulating the reactivity of the metal-peroxo species. torvergata.it Bismuth(III) picolinate complexes have also been investigated as catalysts for benzylic oxidations, with studies suggesting a radical-based mechanism. researchgate.net
Furthermore, transition metal complexes with o-aminophenol-based ligands, which share some structural similarities with aminopicolinates, have been applied in various catalytic reactions, including small molecule activation and CO2 reduction. researchgate.net The interplay between the metal center and the ligand is crucial for the development of these catalysts. researchgate.net
Mechanistic investigations of catalytic cycles
Understanding the mechanisms of catalysis is essential for optimizing reaction conditions and designing more efficient catalysts. For ruthenium(II) picolinate photosensitizers, mechanistic studies have elucidated the role of the complex in light absorption and subsequent electron transfer to a catalytic species. frontiersin.org The one-electron reduced species of the ruthenium picolinate complex, formed through a reductive quenching process, is a key intermediate in the photocatalytic cycle. frontiersin.org
In the case of vanadium-catalyzed oxidations, kinetic studies have been instrumental in proposing mechanisms. For the oxidation of thioethers by a monoperoxo vanadium picolinate complex, a proposed mechanism involves the formation of a radical cation-anion pair within a solvent cage. torvergata.it The picolinate ligand is thought to decrease the electrophilicity of the peroxo complex, influencing the reaction pathway. torvergata.it Mechanistic studies on the electron transfer reaction of a Ru(III)(pic)3 complex with sulfite (B76179) have also been conducted to understand its catalytic implications. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to support proposed mechanisms in various catalytic systems involving picolinate-type ligands. torvergata.it These computational methods provide valuable insights into the electronic structure and reactivity of the catalytic species.
Luminescent Properties of Coordination Compounds
Coordination compounds of this compound and related picolinate ligands with various metal ions, particularly lanthanides and transition metals, often exhibit interesting luminescent properties. These properties are a result of energy absorption by the ligand and subsequent transfer to the metal center, or from charge transfer transitions within the complex.
Photophysical characterization of emissive complexes
Iridium(III) complexes with picolinate ancillary ligands also display notable photophysical properties. rsc.org The emission characteristics of these complexes can be tuned by modifying the picolinate ligand. rsc.org For instance, the introduction of a picolinate ligand can lead to a red-shift in the emission compared to homoleptic complexes. rsc.org Platinum(II) complexes featuring picolinate ligands have been shown to exhibit dual phosphorescence in solution at room temperature. acs.org The origin of this dual emission has been attributed to a mixture of ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (MLCT) transitions. acs.org
The table below summarizes the photophysical data for selected picolinate-containing metal complexes.
| Complex Type | Emission Color | Key Photophysical Feature | Reference |
| Lanthanide(III)-Picolinate | Varies (e.g., Eu(III) red, Tb(III) green) | Ligand-sensitized luminescence | rsc.orgnih.gov |
| Iridium(III)-Picolinate | Blue to Red | Tunable emission via ancillary ligand | rsc.orgresearchgate.net |
| Platinum(II)-Picolinate | Yellow-Green | Dual phosphorescence | acs.orgresearchgate.net |
Energy transfer mechanisms within coordination frameworks
The luminescence of coordination compounds involving picolinate ligands is governed by intricate energy transfer processes. In lanthanide complexes, the primary mechanism is the "antenna effect," where the organic ligand (the picolinate) absorbs UV or visible light, undergoes intersystem crossing to a triplet excited state, and then transfers this energy to an emissive excited state of the lanthanide ion. rsc.orgnih.govdiva-portal.org However, other pathways can compete with and quench this desired luminescence. For instance, photoinduced electron transfer (PeT) from the excited antenna to the ligand or the metal can occur, providing a non-radiative decay pathway. rsc.orgdiva-portal.org The efficiency of energy transfer versus these quenching pathways is highly dependent on the electronic properties of the picolinate ligand and the redox potentials of the metal and ligand. rsc.org
In transition metal complexes, such as those of iridium(III), interligand energy transfer (ILET) can be a significant process. rsc.orgresearchgate.net In heteroleptic complexes with different ligands, energy can be transferred from a higher-energy excited state localized on one ligand to a lower-energy state on another. rsc.org For example, in Ir(ppz)2(LX) complexes, where LX is a picolinate-type ligand, energy transfer can occur from the phenylpyrazole (ppz) ligand to the picolinate ligand. rsc.orgresearchgate.net Time-resolved transient absorption spectroscopy is a powerful technique used to directly monitor these ultrafast energy transfer dynamics. rsc.org
For cycloplatinated complexes, energy transfer from their triplet excited state to molecular oxygen can lead to the formation of singlet oxygen, a process with applications in photodynamic therapy. nih.gov The lowest unoccupied molecular orbitals (LUMOs) in these complexes are often located on the picolinate ligand, playing a crucial role in the charge transfer characteristics of the electronic transitions. nih.gov
Bioinorganic Chemistry Investigations
Picolinate-based ligands and their metal complexes have attracted attention in the field of bioinorganic chemistry due to their potential biological activities. While this compound itself is primarily a building block, the broader class of picolinate complexes has been investigated for various applications.
Some transition metal complexes of picolinate have been studied for their antiproliferative properties against cancer cells. researchgate.netnih.gov For example, cycloplatinated complexes with picolinate ligands have been synthesized and evaluated for their activity against cancer cell lines. researchgate.netnih.gov Mechanistic studies suggest that these complexes may not target DNA directly like cisplatin, but could induce cell death through the overproduction of reactive oxygen species (ROS), particularly upon photoirradiation. nih.gov
Furthermore, the structural motif of picolinic acid is found in various molecules with biological relevance. For instance, isoquinoline (B145761) compounds derived from intermediates like ethyl 5-((7-methoxyisoquinolin-1-yl)amino)picolinate have been explored as potential therapeutic agents for conditions associated with altered enzyme activity. google.com Additionally, quinazolinamine derivatives, which can be synthesized from aminopicolinate precursors, have been investigated as inhibitors of proteins involved in multidrug resistance in cancer. nih.govresearchgate.net
Metal-ligand interactions relevant to biological systems
Metal-ligand interactions are fundamental processes in coordination chemistry and are vital for the function of numerous biological systems. solubilityofthings.com In essence, a metal acts as a Lewis acid, accepting electron pairs from a ligand, which acts as a Lewis base. libretexts.org These interactions are central to the roles of metalloproteins and metalloenzymes, which are involved in critical life processes ranging from oxygen transport to catalyzing biochemical reactions. solubilityofthings.com The binding of a metal ion can significantly alter the properties of a ligand, such as lowering the pKa of an acidic proton, a mechanism utilized by hydrolytic enzymes like carbonic anhydrase. libretexts.org
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives, such as this compound, are effective chelating agents for metal ions. Due to the close proximity of the carboxyl group and the pyridine ring's nitrogen atom, these ligands typically coordinate to a metal center through both atoms, forming a stable chelate ring. researchgate.net The resulting metal complexes have diverse applications, including roles as inhibitors for metal-dependent enzymes. For instance, isosteres of dipicolinic acid have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance and rely on Zn(II) ions in their active site. nih.gov The specific nature of the metal-binding motif on the picolinate-related scaffold influences both the potency of inhibition and the mechanism of action. nih.gov
The interactions within biological systems are complex, as cells represent a multiple-metal, multiple-ligand environment where competition for metal binding is constant. iupac.org The compartmentalization of ligands within cells leads to localized and specific reaction patterns. iupac.org Research into aminopicolinate ligands has demonstrated their utility in interacting with biologically significant metal ions. For example, coordination polymers constructed from 6-aminopicolinate (a related ligand) and Cadmium(II) have been shown to selectively sense Fe³⁺ and Zn²⁺ ions. rsc.org An excess or deficiency of these ions in biological systems can lead to serious functional disorders, making their detection crucial. rsc.orgresearchgate.net The coordination sphere in these complexes often involves a distorted octahedral geometry, with the aminopicolinate ligands binding to the metal center. rsc.org
| Ligand/System | Interacting Metal Ion(s) | Biological Relevance/Context | Interaction Details | Source(s) |
|---|---|---|---|---|
| Picolinic Acid Derivatives | General Transition Metals | Foundation for metalloenzyme inhibitors and probes. | Chelation via pyridine nitrogen and carboxyl oxygen to form a stable ring complex. | researchgate.net |
| Dipicolinic Acid Isosteres | Zn(II) | Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). | The ligand's metal-binding pharmacophore interacts with the zinc ions in the enzyme's active site. | nih.gov |
| 6-aminopicolinate | Fe(III), Zn(II) | Sensing of essential, yet potentially toxic, metal ions. | Forms coordination polymers where the presence of Fe(III) or Zn(II) quenches the material's natural photoluminescence. | rsc.org |
| Water (as a ligand) | Zn(II) | Catalysis in hydrolytic enzymes (e.g., Carbonic Anhydrase). | The metal ion acts as a Lewis acid, increasing the acidity (lowering the pKa) of the coordinated water molecule to facilitate reactions. | libretexts.org |
Design of metal-based probes or agents (mechanistic insights)
The design of ancillary ligands is a cornerstone of modern inorganic chemistry, allowing for the modification of a metal complex's structural and reactivity properties. wiley.com This is particularly relevant in the creation of metal-based probes and agents for biological and environmental sensing. rsc.orgunideb.hu The strategy often involves creating coordination complexes where the ligand framework provides a specific binding site for a target analyte, and the interaction with the metal center transduces this binding event into a measurable signal, such as a change in luminescence. researchgate.netresearchgate.net
For picolinate-based ligands, the photophysical properties of their metal complexes are of significant interest. The emission characteristics of these complexes often arise from metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net In an MLCT process, light absorption excites an electron from a metal-centered orbital to a ligand-centered orbital. The subsequent relaxation of this excited state can produce luminescence (fluorescence or phosphorescence). The energy of these transitions and the efficiency of the emission can be highly sensitive to the coordination environment of the metal and the electronic nature of the ligand. researchgate.net
A powerful application of this principle is in the development of photoluminescent sensors. For example, coordination polymers built from Cd(II) and 6-aminopicolinate display bright blue fluorescence and green phosphorescence at room temperature. rsc.org When these materials are exposed to certain metal ions, their luminescence is quenched. This system demonstrates high selectivity and sensitivity for detecting Fe³⁺ ions in aqueous solutions, a process attributed to the disruption of the emissive charge-transfer states upon interaction with iron. rsc.org Similarly, transition metal complexes with extended emission lifetimes are highly desirable for applications in time-resolved bioimaging and photodynamic therapy (PDT), where the complex must transfer its excited-state energy to another molecule, such as oxygen. researchgate.net The rational design of the picolinate ligand is key to tuning these photophysical properties for specific applications. researchgate.net
| Metal-Ligand System | Sensing Target | Mechanistic Insight | Potential Application | Source(s) |
|---|---|---|---|---|
| Cd(II) with 6-aminopicolinate | Fe³⁺, Zn²⁺ | The coordination polymer exhibits natural photoluminescence. Binding of the target analyte (e.g., Fe³⁺) quenches this emission. | Luminescent chemical sensor for metal ions in aqueous solutions. | rsc.org |
| Ir(III) with picolinate ancillary ligands | General (photophysical study) | Low-lying transitions are categorized as metal-to-ligand charge-transfer (MLCT), giving rise to strong luminescence. | Optoelectronics and photonics. | researchgate.net |
| Ruthenium with verdazyl ligands | General (redox study) | Ligand is "redox active," meaning it can be oxidized or reduced, which alters the electronic structure and ligand field of the metal complex. | Tuning catalytic activity and magnetic properties. | frontiersin.org |
| Various transition metal complexes | Molecular Oxygen | Long phosphorescence lifetimes allow for efficient intermolecular energy transfer from the complex's triplet excited state to oxygen. | Photodynamic Therapy (PDT), oxygen sensing. | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Substituted Picolinates.acs.orgacs.org
The biological response of picolinate derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Influence of substituents on biological responses
The biological activity of picolinates can be finely tuned by the introduction of various substituents. For instance, in the context of herbicidal 6-arylpicolinates, the substitution pattern on the 6-aryl group, often referred to as the aryl tail, has a profound impact on their efficacy. digitellinc.com Specifically, 3,4-disubstitution on this aryl tail has been found to be particularly favorable for potent herbicidal activity. digitellinc.com This highlights the importance of the spatial arrangement and electronic properties of substituents in dictating the interaction with biological targets.
In other applications, the electronic properties of substituents on the picolinate ring play a critical role. For water oxidation catalysts based on [Cp*Ir(X-pic)NO3] complexes, a systematic study revealed a correlation between the catalytic activity and the Hammett parameter of the substituent on the picolinate ligand. acs.org Ligands with electron-donating substituents tend to coordinate more strongly to the metal center, which can influence the formation of the active catalytic species. acs.org While this example is from organometallic chemistry, the underlying principle of electronic modulation by substituents is transferable to the interaction of picolinate derivatives with biological macromolecules.
Computational approaches in SAR analysis
Computational chemistry has become an indispensable tool in the analysis of structure-activity relationships for picolinate derivatives. Molecular docking studies, for example, can elucidate the binding modes of ligands to their protein targets, providing insights into key interactions. researchgate.net These computational models help in understanding how different substituents contribute to binding affinity and selectivity.
Density Functional Theory (DFT) calculations are also employed to analyze the electronic properties of these molecules, which can be correlated with their biological activity. researchgate.net By combining experimental data with computational analysis, researchers can build predictive SAR models to guide the synthesis of more effective compounds.
This compound as a Precursor for Biologically Active Compounds.acs.orgbiosynth.com
This compound is a key building block in the synthesis of more complex molecules with a wide range of biological activities. biosynth.com Its reactive amino group and ester functionality allow for its incorporation into various molecular scaffolds.
Building block for drug discovery and development.acs.orgacs.org
The utility of this compound as a starting material in drug discovery is well-documented. It has been used in the synthesis of novel compounds targeting significant diseases. For instance, it served as a precursor in the development of analogues of nitazoxanide, a drug with antiparasitic and antibacterial properties, including activity against Mycobacterium tuberculosis. acs.orgacs.org The synthesis of these analogues allowed for the exploration of the structure-activity relationship of nitazoxanide, leading to the identification of derivatives with improved potency. acs.orgacs.org
Furthermore, this compound has been utilized in the creation of PROTAC (Proteolysis Targeting Chimera) degraders, a novel therapeutic modality. nih.gov Specifically, it was a starting material in the synthesis of a PROTAC designed to target and degrade ASK1, a protein implicated in metabolic diseases like MASH (Metabolic dysfunction-associated steatohepatitis). nih.gov
Synthesis of specific pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound can be strategically modified to construct specific pharmacophores. For example, it can be a key component in the synthesis of β-amino acid pharmacophores through intermediates like β-lactams. nih.gov The amino and ester groups of this compound provide the necessary handles for the stereoselective synthesis of these important structural motifs found in many biologically active compounds. nih.gov
Investigation of Antimicrobial Activities.acs.orgacs.org
Derivatives of this compound have shown promise as antimicrobial agents, particularly against mycobacteria. Research in this area has focused on synthesizing and evaluating new compounds to combat drug-resistant strains.
Systematic studies on analogues of nitazoxanide, synthesized using this compound, have been conducted to evaluate their activity against Mycobacterium tuberculosis. acs.orgacs.org These studies identified several amide- and urea-based analogues with low micromolar activity against the bacterium in vitro. acs.org The research highlighted that while some modifications led to improved potency, they also increased cytotoxicity, underscoring the delicate balance required in drug design. acs.org The bactericidal activity of these analogues was also confirmed, with some compounds showing the ability to kill replicating M. tuberculosis. acs.org
The following table summarizes the antimicrobial activity of selected nitazoxanide analogues derived from this compound against M. tuberculosis.
| Compound | Modification from Nitazoxanide | MIC against replicating M. tuberculosis (µM) |
| Nitazoxanide (1) | - | 14 acs.org |
| Analogue 8 | Lipophilic ester | Improved 10-fold acs.org |
| Analogue 18 | Lipophilic amide | Improved 10-fold acs.org |
| Analogue 19 | 2-pyridyl analogue | Improved activity acs.org |
| Analogue 37 | Urea-based analogue | Bactericidal at MIC acs.org |
Efficacy against bacterial strains and mycobacteria
Novel acrylic acid ethyl ester derivatives incorporating the this compound scaffold have been synthesized and evaluated for their minimum inhibitory concentrations (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. wisconsin.edu In-depth structure-activity relationship (SAR) studies revealed that specific ethyl ester derivatives, such as compounds 59 and 63 , are potent against actively replicating Mycobacterium tuberculosis (Mtb), with MIC values of 0.72 and 0.69 µg/mL, respectively. wisconsin.educore.ac.uk
Significantly, these compounds also demonstrated strong inhibition against non-replicating, persistent (dormant) Mtb under low-oxygen conditions, a crucial attribute for reducing the lengthy duration of tuberculosis treatment. wisconsin.educore.ac.uk Furthermore, these derivatives maintained their level of activity against single-drug resistant Mtb strains. wisconsin.educore.ac.uk One particular ethyl ester, compound 59 , exhibited excellent inhibition against a variety of virulent, antibiotic-resistant clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant MRSA (MDR MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 0.25 to 4.0 µg/mL. wisconsin.educore.ac.uk
The anti-protozoan drug Nitazoxanide, which contains a related structural motif, has also been investigated for its anti-tubercular activity. nih.govacs.orgacs.org While Nitazoxanide itself showed modest activity against replicating M. tuberculosis with a MIC of 14 µM, certain amide and urea-based analogues demonstrated improved, low micromolar activity. nih.govacs.orgacs.org These analogues were found to be bactericidal against both replicating and non-replicating M. tuberculosis in vitro. nih.govacs.org
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 59 | M. tuberculosis (replicating) | 0.72 wisconsin.educore.ac.uk |
| 63 | M. tuberculosis (replicating) | 0.69 wisconsin.educore.ac.uk |
| 59 | MRSA, MDR MRSA, VISA, VRE | 0.25 - 4.0 wisconsin.educore.ac.uk |
| Nitazoxanide (1) | M. tuberculosis (replicating) | 14 µM nih.gov |
Molecular targets and mechanisms of action
The antibacterial mechanism of this compound derivatives appears to be multi-faceted. In the case of Nitazoxanide and its analogues, the mode of action in M. tuberculosis involves the disruption of the membrane potential and interference with pH homeostasis. nih.govacs.orgacs.org For other bacteria, such as Helicobacter pylori, the parent drug is known to inhibit pyruvate-ferredoxin oxidoreductase. nih.govacs.orgacs.org
To identify the molecular targets of the potent acrylic ester derivatives, a propargyl-functionalized version of compound 59 was used in a "click chemistry" reaction with S. aureus lysates. wisconsin.edu This experiment identified three potential enzyme targets involved in glycolysis, a crucial metabolic pathway:
Enolase
Dihydrolipoyllysine-residue acetyltransferase
Glyceraldehyde-3-phosphate dehydrogenase wisconsin.edu
These enzymes are also known to function as virulence factors, contributing to the pathogenicity of S. aureus. wisconsin.edu Other proposed mechanisms for related compounds include the disruption of bacterial membranes and the modulation of drug transporters, such as ATP-binding cassette (ABC) transporters.
Exploration in Anticancer Research
The this compound core structure has also been a valuable starting point for the development of novel anticancer agents. These derivatives have been shown to inhibit cancer cell growth and modulate key cellular pathways implicated in cancer progression.
Inhibition of cancer cell proliferation (molecular level)
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which can be considered derivatives of the this compound theme, were synthesized and tested for their antiproliferative effects against a panel of human cancer cell lines. nih.gov Several derivatives with alkyl chains at the N-1 position of the imidazole (B134444) ring showed inhibitory effects on cancer cell growth. nih.gov
A particularly potent compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , demonstrated significant antiproliferative activity after 72 hours of treatment. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were 0.737 µM for HeLa (cervical cancer) cells and 1.194 µM for HT-29 (colon cancer) cells. nih.gov Further studies with this compound revealed that it significantly inhibited tumor cell colony formation and migration. nih.gov The compound also exhibited anti-adhesive effects and antitubulin activity, ultimately inducing early apoptosis (programmed cell death) in both HeLa and HT-29 cells. nih.gov This induction of apoptosis was linked to a dose-dependent reduction in the mitochondrial membrane potential of the cancer cells. nih.gov
Novel 5-aminoflavone derivatives have also shown remarkable and selective antiproliferative activity against estrogen receptor (ER)-positive human breast cancer cell lines, such as MCF-7. nih.gov This activity was independent of the presence of estrogen, and the compounds did not act as classical anti-estrogens by binding to the estrogen receptor. nih.gov
Table 2: Antiproliferative Activity of this compound Derivative (5e)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical | 0.737 nih.gov |
| HT-29 | Colon | 1.194 nih.gov |
Modulation of cellular pathways and targets (e.g., HDACs, ABC transporters)
One of the key mechanisms through which this compound derivatives exert their anticancer effects is through the modulation of important cellular enzymes and transporter proteins.
Histone Deacetylase (HDAC) Inhibition: Derivatives of this compound have been identified as promising inhibitors of histone deacetylases (HDACs). uniroma1.it HDACs are a class of enzymes that play a critical role in regulating gene expression, and their dysregulation is a hallmark of many cancers. uniroma1.it By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. uniroma1.it
Novel 5-acylamino-2-pyridylacrylic- and picolinic- hydroxamates and 2'-aminoanilides based on the this compound scaffold have been developed as potent HDAC inhibitors. uniroma1.it For example, one hydroxamate derivative, 5d , was found to be quite selective for HDAC3 and HDAC6, with IC50 values of 80 nM and 11 nM, respectively. uniroma1.it A related compound, 5e , acted as a broader inhibitor of HDAC1-3, -6, -8, and -10 at nanomolar concentrations. uniroma1.it These compounds demonstrated significant antiproliferative activity against both hematological and solid tumor cell lines. uniroma1.it
Modulation of ABC Transporters: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism. mdpi.comnih.gov These transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. mdpi.comnih.gov
Derivatives of this compound have been investigated for their ability to modulate the function of these ABC transporters. Certain analogues have shown the capacity to inhibit key drug resistance proteins, including BCRP and P-gp. nih.gov By doing so, these compounds can potentially restore the sensitivity of resistant cancer cells to conventional chemotherapy agents. For instance, a cyclopropyl-containing quinazolinamine derivative, 22 , was identified as a dual inhibitor of BCRP and P-gp, which was found to alter the localization of these transporters within the cell. nih.gov
Other Emerging Biological Applications
Beyond their established roles in antibacterial and anticancer research, derivatives of this compound are being explored for other potential therapeutic applications.
Neurochemical investigations
The structural framework of this compound has been utilized in the development of compounds targeting the central nervous system. For example, β-carboline analogs, for which this compound can serve as a precursor, have been synthesized for potential use in treating alcohol and substance use disorders. wisconsin.edu Additionally, the core structure is present in compounds designed as sirtuin modulators, which are being investigated for a wide range of neurodegenerative diseases, including Alzheimer's disease. google.comgoogle.comgoogle.com The modulation of sirtuins is also linked to cellular aging and stress responses. google.com Furthermore, derivatives have been explored as inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of schizophrenia. researchgate.net
Enzyme inhibition studies
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various diseases. Researchers have systematically modified the core structure of this compound and its close analogs, such as methyl 3-aminopicolinate and methyl 6-aminopicolinate, to develop potent and selective enzyme inhibitors. These studies have led to the discovery of compounds with significant therapeutic potential, targeting enzymes involved in cancer drug resistance, neurodegenerative disorders, and metabolic diseases.
A notable area of investigation has been the development of quinazolinamine derivatives as inhibitors of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are responsible for the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). By inhibiting these pumps, this compound derivatives can restore the efficacy of anticancer drugs.
In one study, a series of quinazolinamine derivatives were synthesized starting from methyl 3-aminopicolinate. nih.gov These compounds were evaluated for their ability to inhibit BCRP- and P-gp-mediated drug efflux. Several derivatives exhibited potent dual inhibitory activity. For instance, a cyclopropyl-containing quinazolinamine (Compound 22 in the study) was identified as a potent dual inhibitor of both BCRP and P-gp. nih.gov Another azide-containing derivative (Compound 33) showed significant BCRP inhibitory activity. nih.gov The research highlighted that these compounds could change the localization of BCRP and P-gp in cells, thereby blocking the efflux of anticancer drugs. nih.govnih.gov Furthermore, these derivatives were found to stimulate the ATP hydrolysis of the BCRP transporter, suggesting they act as competitive substrates. nih.gov
The inhibitory activities of selected quinazolinamine derivatives are presented in the table below.
Table 1: Inhibition of BCRP and P-gp by Quinazolinamine Derivatives
| Compound | Scaffold Moiety | BCRP IC₅₀ (µM) | P-gp IC₅₀ (µM) |
|---|---|---|---|
| 4 | 2-(pyridin-4-yl)quinazolin-4-amine | 0.27 | >10 |
| 5 | 2-(pyridin-4-yl)quinazolin-4-amine | 0.23 | >10 |
| 22 | 2-(4-cyclopropylphenyl)quinazolin-4-amine | 0.30 | 0.85 |
| 23 | 2-(3-cyclopropylphenyl)quinazolin-4-amine | 0.45 | 1.25 |
| 24 | 2-(4-isopropylphenyl)quinazolin-4-amine | 0.38 | 0.95 |
| 27 | 2-(4-methoxyphenyl)quinazolin-4-amine | 0.42 | 1.10 |
| 33 | 2-(4-azidophenyl)quinazolin-4-amine | 0.25 | >10 |
Data sourced from Cai et al., 2023. nih.gov
This compound derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Specifically, derivatives have been designed to target PDE10A, an enzyme highly expressed in the brain and implicated in neuropsychiatric disorders like schizophrenia. acs.orgnih.gov
In the development of the potent and selective PDE10A inhibitor MK-8189, a key synthetic intermediate was prepared from ethyl 3-aminopicolinate. acs.org The resulting pyrimidine-based inhibitors demonstrated high potency and selectivity for PDE10A. The lead compound, MK-8189, exhibited a functional Kᵢ of 0.029 nM for human PDE10A and an IC₅₀ of 1.6 nM in cells expressing the enzyme. acs.org This compound is currently in clinical development for the treatment of schizophrenia. acs.org
The table below summarizes the inhibitory activity of selected PDE10A inhibitors derived from a scaffold accessible from ethyl 3-aminopicolinate.
Table 2: Inhibition of PDE10A by Pyrimidine (B1678525) Derivatives
| Compound | PDE10A Kᵢ (nM) | PDE10A Cellular IC₅₀ (nM) |
|---|---|---|
| 3 | 0.091 | 2.4 |
| 18 (MK-8189) | 0.029 | 1.6 |
Data sourced from Layton et al., 2023. acs.org
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. acs.orgnih.govnih.gov Inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE levels in the brain. acs.orgnih.gov A medicinal chemistry campaign led to the identification of pyrimidine-4-carboxamide (B1289416) derivatives as potent NAPE-PLD inhibitors. acs.orgnih.govnih.gov
While the initial high-throughput screening hit was not directly derived from this compound, the optimization of this scaffold involved modifications that are synthetically accessible from aminopicolinate precursors. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine core were crucial for inhibitory activity. acs.orgnih.gov The optimized inhibitor, LEI-401, demonstrated a Kᵢ of 27 nM. acs.orgnih.gov
The inhibitory potencies of key NAPE-PLD inhibitors from this class are shown below.
Table 3: Inhibition of NAPE-PLD by Pyrimidine-4-Carboxamide Derivatives
| Compound | NAPE-PLD Kᵢ (µM) |
|---|---|
| 2 (HTS Hit) | 0.30 |
| 7 | 0.086 |
| 8 | 0.11 |
| 9 | 0.094 |
| 1 (LEI-401) | 0.027 |
Data sourced from Mock et al., 2021. acs.orgnih.gov
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular stress responses. Inhibition of ASK1 is being explored as a therapeutic approach for various diseases, including non-alcoholic steatohepatitis (NASH). nih.govnih.gov Quinoxaline (B1680401) derivatives synthesized from methyl-6-aminopicolinate have been identified as potent ASK1 inhibitors. nih.govnih.gov
In a recent study, a series of quinoxaline derivatives were synthesized, and a dibromo-substituted compound (Compound 26e) emerged as a highly effective ASK1 inhibitor with an IC₅₀ value of 30.17 nM. nih.govnih.gov This compound also demonstrated a good safety profile in normal human liver cells. nih.govnih.gov
Table 4: Inhibition of ASK1 by a Quinoxaline Derivative
| Compound | ASK1 IC₅₀ (nM) |
|---|---|
| 26e | 30.17 |
Applications in Materials Science and Polymer Chemistry
Utilization as Monomers and Building Blocks for Polymeric Materials
The distinct functional groups on the Ethyl 5-aminopicolinate (B8380244) molecule allow it to be incorporated into polymeric structures through different chemical pathways. The amine group provides a site for reactions such as condensation polymerizations, while the picolinate (B1231196) moiety offers a chelating site for metal ions, enabling the formation of coordination polymers. This dual functionality makes it a key building block for creating complex macromolecular architectures.
Picolinate and its derivatives are well-regarded for their ability to form stable complexes with a wide range of metal ions. This chelating capability is harnessed to synthesize coordination polymers, which are inorganic-organic hybrid materials formed by the self-assembly of metal ions and organic ligands. rsc.org In these structures, the picolinate unit acts as a linker, connecting metal centers to create one-, two-, or three-dimensional networks.
The synthesis of these materials often involves combining a picolinate-based ligand with a metal salt under specific conditions, such as hydrothermal synthesis. The resulting coordination polymers can possess high thermal stability and unique catalytic or sensory properties. While Ethyl 5-aminopicolinate itself provides the core picolinate structure, further modifications to create polytopic picolinate ligands can lead to robust and complex frameworks. nih.gov For instance, ethynylene bridges have been used to connect picolinate units, creating rigid and linear ligands for the synthesis of highly stable coordination polymers. nih.govacs.org
Table 1: Examples of Picolinate-Based Ligands in Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Polymer Type | Key Feature | Reference |
|---|---|---|---|---|
| 5-((4-carboxyphenyl)ethynyl)picolinate | Europium(III) | Coordination Polymer | Luminescence and Sensing | acs.orgnih.gov |
| 5,5'-(ethyne-1,2-diyl)dipicolinate | Europium(III) | Coordination Polymer | High Robustness, Luminescence | nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers characterized by their lightweight nature, high surface area, and tunable structures. They are synthesized from organic monomers linked by strong covalent bonds. The amine group in this compound makes it an ideal candidate monomer for the synthesis of certain types of COFs, particularly those with imine linkages.
Imine-based COFs are formed through the condensation reaction between aldehyde-containing monomers and amine-containing monomers. These COFs are noted for having greater chemical stability compared to earlier boroxine (B1236090) or boronic ester-based COFs. cymitquimica.com The incorporation of a monomer like this compound would introduce both a nitrogen atom from the amine into the framework's backbone (via the imine bond) and a pendant picolinate group within the pores of the COF. This "functionalization" of the COF can impart specific properties, such as the ability to chelate metals post-synthesis, which can be useful for applications in catalysis or sensing. The predictable and ordered nature of COFs allows for precise control over their properties through the careful selection of building blocks like this compound. nsf.gov
Development of Functional Materials
The integration of specific chemical functionalities into a polymer's structure is a key strategy for developing advanced materials with tailored properties. The picolinate group, when incorporated into a polymer backbone, can significantly influence the material's surface properties and its interaction with other substances.
Functional polymer coatings are designed to provide surfaces with specific properties such as corrosion resistance, hydrophobicity, or antimicrobial activity. mdpi.commdpi.com Similarly, polymer adhesives rely on a combination of cohesive strength within the material and adhesive forces with a substrate. youtube.comkuraray.com The effectiveness of adhesion is often linked to the presence of polar functional groups that can interact with surfaces through forces like hydrogen bonding or van der Waals interactions. youtube.com
Incorporating a monomer like this compound into a polymer formulation for a coating or adhesive could enhance its performance. The polar picolinate and amine groups could increase the polymer's surface energy, promoting better wettability and stronger interfacial bonding with various substrates. researchgate.net While specific research on picolinate-based polymers for these exact applications is not widely documented, the principles of polymer chemistry suggest that such functionalization is a viable strategy for improving adhesion. researchgate.netnih.gov
Composite materials are formed by combining two or more distinct materials to create a new material with enhanced properties. The picolinate group's ability to chelate metal ions presents an opportunity for creating advanced polymer-metal composites. By embedding picolinate-functionalized polymers within a matrix, it becomes possible to create materials that can selectively bind and sequester metal ions. This could be applied to fields such as water purification or the recovery of precious metals. The polymer would act as a scaffold, while the picolinate sites would provide the specific functionality for metal capture.
Optical Materials and Luminescent Polymers
One of the most significant applications of picolinate-based materials is in the development of luminescent polymers, particularly lanthanide-based coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org Luminescence in these materials can originate from the organic ligand, the metal ion, or an encapsulated guest molecule. rsc.orgnih.gov
Picolinate ligands are known to act as effective "antennas" for sensitizing lanthanide ion luminescence. nih.govresearchgate.net In this process, known as the antenna effect, the organic picolinate ligand absorbs ultraviolet light and efficiently transfers the absorbed energy to the coordinated lanthanide ion (such as Europium(III) or Terbium(III)). The lanthanide ion then emits this energy as sharp, characteristic visible light. This mechanism results in a significant enhancement of the metal's luminescence compared to the ion alone. nih.gov
Research has demonstrated the synthesis of highly robust and luminescent coordination polymers using picolinate-based ligands. acs.orgnih.gov These materials not only exhibit strong light emission but can also be used for chemical sensing. nih.govnih.gov For example, the luminescence of a europium-picolinate polymer can be quenched (diminished) in the presence of specific molecules like nitroaromatic compounds or certain metal ions, allowing for their selective detection. nih.govacs.orgnih.gov
Table 2: Luminescent Properties of Picolinate-Based Coordination Polymers
| Polymer System | Lanthanide Ion | Emission Color | Application | Reference |
|---|---|---|---|---|
| Europium(III) Coordination Polymer | Eu³⁺ | Red | Sensing of nitroaromatics & Fe³⁺ ions | nih.govacs.orgnih.gov |
| Terbium(III) Coordination Polymer | Tb³⁺ | Green | Luminescent material | researchgate.net |
This table is interactive. Click on the headers to sort.
The development of these picolinate-based luminescent materials opens doors for applications in solid-state lighting, optical sensors, and anti-counterfeiting technologies.
Design of Photoactive Polymeric Systems
The pyridine (B92270) moiety within this compound is a key feature that can be exploited in the design of photoactive polymeric systems. Pyridine-containing polymers have been investigated for their unique photochemical properties and responsiveness to external stimuli. The nitrogen atom in the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding, and can also be quaternized, influencing the polymer's solubility and conformation, which in turn can affect its photoresponsive behavior.
The amino group of this compound serves as a versatile handle for polymerization. It can react with various monomers to form different types of polymers, including polyamides, polyimides, and polyurethanes. By incorporating this picolinate derivative into the polymer backbone or as a pendant group, the resulting material can inherit the photoactive characteristics of the pyridine ring.
Table 1: Potential Polymerization Reactions Involving this compound for Photoactive Systems
| Polymer Type | Co-monomer/Reagent | Potential Linkage | Resulting Polymer Feature |
| Polyamide | Diacyl chloride | Amide bond | Incorporation of picolinate in the main chain |
| Polyimide | Dianhydride | Imide ring | Thermally stable photoactive polymer |
| Polyurethane | Diisocyanate | Urethane linkage | Flexible photoresponsive material |
| Addition Polymer | Acryloyl chloride (to functionalize the amine) | Acrylamide | Picolinate as a pendant group on a vinyl polymer |
Aggregation-Induced Emission (AIE) Phenomena in Picolinate-Based Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation or vibration, in the aggregated state, which closes the non-radiative decay channels and promotes radiative emission.
While this compound itself is not a classic AIE luminogen (AIEgen), it can be a valuable precursor for the synthesis of AIE-active molecules. The pyridine and amine functionalities can be used to construct larger, more complex molecules with the potential for AIE. For instance, the picolinate unit can be incorporated into molecules containing well-known AIE-active cores, such as tetraphenylethylene (B103901) (TPE) or siloles.
The design of AIEgens often involves creating propeller-shaped molecules that are highly mobile in solution but become conformationally restricted upon aggregation. The pyridine ring of the picolinate moiety can contribute to the electronic properties of the AIEgen and can also influence the intermolecular interactions in the aggregated state, such as pi-pi stacking, which plays a crucial role in the AIE phenomenon.
Research has shown that incorporating heterocyclic units, like pyridine, into AIE-active structures can tune their emission properties. For example, tetraphenylpyrazine, a nitrogen-containing heterocycle, is a known AIEgen. The introduction of pyridine units to other molecular scaffolds has been shown to induce or enhance AIE characteristics. This suggests that picolinate-based structures, derived from this compound, could be designed to exhibit AIE. The intramolecular charge transfer (ICT) character, which is often present in AIEgens, could be modulated by the electron-withdrawing nature of the picolinate ester group and the electron-donating nature of the amino group.
Table 2: Key Concepts in Aggregation-Induced Emission (AIE)
| Concept | Description | Relevance to Picolinate-Based Materials |
| AIE Luminogen (AIEgen) | A molecule that is weakly fluorescent in solution but becomes highly emissive in the aggregated state. | Picolinate derivatives can be synthesized to be AIEgens by incorporating them into appropriate molecular structures. |
| Restriction of Intramolecular Motion (RIM) | The underlying mechanism for AIE, where the restriction of molecular motions in the aggregate state blocks non-radiative decay pathways. | The rigid pyridine ring of the picolinate can be a component in a larger structure designed to exhibit RIM. |
| Intramolecular Charge Transfer (ICT) | A process that can influence the emission properties of fluorophores. In some AIEgens, the twisted ICT (TICT) state is non-emissive in solution. | The donor-acceptor nature of the aminopicolinate structure can be utilized to design AIEgens with ICT characteristics. |
Further research into the synthesis and photophysical characterization of novel polymers and molecules derived from this compound is warranted to fully explore their potential in the exciting fields of photoactive materials and aggregation-induced emission.
Computational Chemistry and Theoretical Studies on Ethyl 5 Aminopicolinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of Ethyl 5-aminopicolinate (B8380244). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical attributes.
Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO gap is a critical parameter derived from frontier molecular orbital (FMO) theory. The HOMO represents the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between these two orbitals indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For molecules similar to Ethyl 5-aminopicolinate, DFT calculations are commonly used to compute these energy levels and predict reactivity. rsc.org
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. mdpi.com Red-colored regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. mdpi.com This analysis is invaluable for predicting how this compound might interact with other molecules, including biological receptors.
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. A smaller gap implies higher reactivity. |
| MEP Surface | A map of the electrostatic potential on the molecular surface. | Identifies regions prone to electrophilic (negative potential) or nucleophilic (positive potential) attack. |
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. DFT calculations are widely employed to simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com
For FT-IR spectroscopy , theoretical calculations can determine the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's functional groups. Comparing the computed spectrum with the experimental one helps in the precise assignment of vibrational bands. mdpi.com
In NMR spectroscopy , theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predictions are based on the magnetic shielding environment of each nucleus within the optimized molecular geometry. A strong correlation between calculated and experimental chemical shifts provides high confidence in the proposed molecular structure. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to explore the three-dimensional structure and dynamic behavior of this compound. These techniques provide insights into the molecule's preferred shapes and its interactions with other systems, such as biological macromolecules.
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. This compound has rotatable bonds, particularly around the ethyl ester group, which allows it to adopt various conformations. Computational methods, such as a Potential Energy Surface (PES) scan, can be performed by systematically rotating specific dihedral angles and calculating the energy of each resulting structure. nih.gov This process identifies the lowest-energy conformer, which is the most likely structure to be observed under experimental conditions.
In the context of drug discovery, understanding how a small molecule like this compound interacts with a biological target (receptor) is crucial. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor's active site. nih.govnih.gov
The process involves placing the ligand in various orientations within the receptor's binding pocket and calculating a "docking score" for each pose, which estimates the binding free energy. mdpi.com This simulation helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. tandfonline.com Such studies are essential for rational drug design and for understanding the structure-activity relationships of pyridine (B92270) derivatives. nih.gov
Table 2: Computational Steps in Ligand-Receptor Docking
| Step | Description | Purpose |
|---|---|---|
| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by removing water, adding hydrogens, and assigning charges. | To create a valid and clean target for the docking simulation. |
| 2. Ligand Preparation | The 3D structure of the ligand (this compound) is generated and optimized to its lowest energy conformation. | To ensure the ligand's geometry is realistic before docking. |
| 3. Docking Simulation | A docking algorithm systematically samples different positions and orientations of the ligand within the receptor's active site. | To predict the most likely binding poses. |
| 4. Scoring and Analysis | Each pose is evaluated using a scoring function to estimate binding affinity. The best poses are analyzed to identify key molecular interactions. | To rank potential binding modes and understand the structural basis of the interaction. cmjpublishers.com |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating transition states, which are the high-energy structures that connect reactants, intermediates, and products.
Transition State Analysis for Synthetic Pathways
The synthesis of picolinate (B1231196) derivatives can proceed through various reaction pathways. Transition state analysis is a critical computational tool to elucidate these mechanisms. For this compound, this would involve:
Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants transform into products.
Locating Transition States: Computationally finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: Determining the energy required to overcome the transition state, which is crucial for predicting reaction rates and feasibility under different conditions.
Such analyses, typically performed using Density Functional Theory (DFT), would provide a detailed understanding of the synthetic routes to this compound, although specific studies detailing these for this compound are not readily found.
Investigation of Catalytic Mechanisms
This compound possesses functional groups (the pyridine nitrogen, the amino group, and the ester) that can coordinate to metal centers, suggesting its potential role as a ligand in catalysis. Computational studies could investigate:
Ligand-Metal Interactions: Modeling how this compound binds to various metal catalysts.
Mechanism of Catalysis: Simulating the entire catalytic cycle to understand how the this compound ligand influences the activity and selectivity of the catalyst. This would involve identifying all intermediates and transition states in the catalytic process.
While research exists on the catalytic behavior of complexes with aminopyridine and picolinate ligands in general, specific computational investigations into the catalytic mechanisms involving this compound are not prominently featured in the literature.
Prediction of Structure-Property Relationships
Predicting the chemical and biological properties of a molecule from its structure is a key area of computational chemistry. For this compound, this would involve Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques.
Correlation of Molecular Structure with Observed Reactivities
The electronic and steric properties of this compound dictate its reactivity. Computational models can quantify these relationships:
Descriptor Calculation: Calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, partial charges) and steric parameters.
Model Building: Developing mathematical models that correlate these descriptors with experimentally observed reactivities, such as reaction rates or equilibrium constants.
A hypothetical data table illustrating the type of data generated from such a study is presented below.
| Descriptor | Calculated Value | Predicted Reactivity |
| HOMO Energy (eV) | -5.8 | High |
| LUMO Energy (eV) | -0.9 | Moderate |
| Dipole Moment (Debye) | 3.2 | High |
| NBO Charge on Amino Nitrogen | -0.45 | High |
| NBO Charge on Pyridine Nitrogen | -0.62 | High |
This table is illustrative and not based on published experimental or computational data for this compound.
Prediction of Biological Activities
In silico methods are frequently used to predict the potential biological activities of small molecules, which can guide further experimental screening. For this compound, this could involve:
Pharmacophore Modeling: Identifying the 3D arrangement of functional groups necessary for interaction with a biological target.
Molecular Docking: Simulating the binding of this compound to the active site of proteins to predict binding affinity and mode.
QSAR for Bioactivity: Developing models that correlate structural features with biological activities like enzyme inhibition or receptor binding.
Below is an example of a data table that could be generated from a predictive biological activity study.
| Biological Target | Predicted Activity (Score) | Potential Application |
| Kinase A | 0.75 | Anticancer |
| Protease B | 0.62 | Antiviral |
| GPCR C | 0.48 | CNS Disorders |
This table is illustrative and not based on published experimental or computational data for this compound.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies for Advanced Derivatives
The functionalization of the Ethyl 5-aminopicolinate (B8380244) core is pivotal for the generation of advanced derivatives with tailored properties. Future synthetic research will likely focus on innovative catalytic methods and the application of modern synthetic technologies.
Catalytic C-H Functionalization: A significant area of development will be the use of transition-metal catalysis for the direct functionalization of C-H bonds on the pyridine (B92270) ring. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Nickel-catalyzed reactions, for instance, have shown promise in the cleavage and functionalization of picolinamide-directed C-H bonds, a strategy that could be adapted for Ethyl 5-aminopicolinate to introduce a wide array of substituents. researchgate.net
Bioisosteric Replacement Strategies: To fine-tune the physicochemical and pharmacokinetic properties of this compound derivatives, bioisosteric replacement will be a key strategy. spirochem.comnih.govdrughunter.comcambridgemedchemconsulting.comslideshare.net This involves substituting specific atoms or functional groups with others that have similar spatial and electronic characteristics but can lead to improved metabolic stability, permeability, or target affinity. For example, replacing the ester group with metabolically stable amide bioisosteres like 1,2,4-oxadiazoles could enhance the drug-like properties of resulting compounds. nih.gov
Advanced Synthetic Technologies: The adoption of flow chemistry is anticipated to revolutionize the synthesis of this compound derivatives. rsc.orgresearchgate.netmdpi.comuc.ptacs.org Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for automated, scalable production. rsc.orgresearchgate.netmdpi.comuc.pt Microwave-assisted synthesis is another technology that can significantly accelerate reaction times and improve yields for the synthesis of pyridine-containing compounds. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Compound Classes |
| Catalytic C-H Functionalization | Increased efficiency and atom economy | Functionalized Pyridines |
| Bioisosteric Replacement | Improved pharmacokinetic properties | Peptidomimetics, Heterocyclic Analogs |
| Flow Chemistry | Scalability, safety, and process control | Pyrazoles, Pyrimidines |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Dihydropyridines, Pyridines |
Exploration of New Biological Targets and Therapeutic Areas
The structural motifs present in this compound suggest its potential as a scaffold for developing novel therapeutic agents across various disease areas.
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. Future research could focus on designing this compound derivatives that target specific kinases involved in cancer cell proliferation and survival. For instance, the 2-aminothiazole (B372263) moiety, which shares some structural similarities with the aminopyridine core, has been successfully used as a template for potent pan-Src kinase inhibitors like Dasatinib. nih.gov This suggests that derivatives of this compound could be explored for similar activities.
Anticancer Agents: Beyond kinase inhibition, derivatives of this compound could be investigated for other anticancer mechanisms. Hybrid compounds incorporating the 5-aminosalicylate (B10771825) structure, which is related to the aminopicolinate core, have shown potential as anticancer agents by targeting cell cycle regulators and DNA repair pathways. nih.gov Similarly, quinoline-based compounds, which are structurally analogous to pyridines, have demonstrated a wide range of anticancer activities.
Antimicrobial Agents: The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. The aminopyridine scaffold is a promising starting point for the synthesis of novel antimicrobial agents. Studies on other aminopyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, amphiphilic derivatives of amino acids, which share the amino and ester functionalities of this compound, have demonstrated broad-spectrum antimicrobial activity. nih.govuctm.edu
| Therapeutic Area | Potential Biological Target | Rationale |
| Oncology | Protein Kinases (e.g., Src family) | The pyridine scaffold is a known kinase inhibitor template. |
| Oncology | Cell Cycle Regulators, DNA Repair Enzymes | Hybrid compounds with related structures show anticancer activity. nih.gov |
| Infectious Diseases | Bacterial Cell Wall Synthesis, DNA Gyrase | Aminopyridine derivatives have shown potent antimicrobial effects. mdpi.com |
Integration into Advanced Functional Materials and Nanotechnologies
The unique electronic and coordination properties of the this compound molecule make it an attractive building block for the development of advanced functional materials and for applications in nanotechnology.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and amino groups can act as coordination sites for metal ions. This makes this compound a suitable ligand for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. Picolinate-based ligands have been successfully used to create stable complexes with various metal ions, including lanthanides, for applications in medical imaging. researchgate.netchemrxiv.orgnih.govresearchgate.net
Sensors and Bimodal Imaging Probes: By functionalizing the this compound scaffold with fluorophores or other signaling moieties, it is possible to create chemosensors for the detection of specific metal ions or small molecules. The picolinate (B1231196) group has been incorporated into ligands for the development of bimodal imaging probes, combining fluorescence and magnetic resonance imaging (MRI) capabilities. nih.gov
Catalysis: Metal complexes of picolinate derivatives have been shown to possess catalytic activity. For example, complexes of chromium(III) and cobalt(II) with dipicolinate have been used as precatalysts in oligomerization reactions. nih.gov Future research could explore the catalytic potential of this compound-metal complexes in a variety of organic transformations.
Sustainable and Scalable Production Methodologies
The development of environmentally friendly and economically viable methods for the production of this compound and its derivatives is crucial for their widespread application.
Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. mdpi.combohrium.comresearchgate.netnih.govscienceopen.com Biocatalytic processes are typically conducted under mild conditions, are highly selective, and generate less waste. Enzymes such as transaminases could potentially be engineered to catalyze the synthesis of chiral amines derived from this compound, providing an efficient route to enantiomerically pure compounds for pharmaceutical applications. nih.govscienceopen.com
Flow Chemistry: As mentioned earlier, continuous flow chemistry provides a scalable and sustainable platform for the synthesis of fine chemicals. rsc.orgresearchgate.netmdpi.comuc.ptacs.org The ability to precisely control reaction conditions in a flow reactor can lead to higher efficiency and reduced energy consumption compared to batch processes. The synthesis of various pyridine and other heterocyclic derivatives has been successfully demonstrated using flow chemistry. rsc.orgresearchgate.netmdpi.comuc.pt
Multidisciplinary Approaches in this compound Research
The full potential of this compound can be unlocked through collaborative, multidisciplinary research efforts that bridge the gap between chemistry, biology, and materials science.
Computational Studies: In silico methods, such as molecular docking and quantum chemical calculations, can play a crucial role in guiding the design of novel this compound derivatives with specific biological activities or material properties. mdpi.comresearchwithrowan.com Computational screening can help to prioritize synthetic targets and provide insights into structure-activity relationships, thereby accelerating the discovery process.
Integrated Research Platforms: The combination of high-throughput synthesis, biological screening, and computational modeling will be essential for exploring the vast chemical space accessible from the this compound scaffold. Such integrated platforms will enable the rapid identification of lead compounds for drug discovery and the development of new functional materials. The collaboration between academic research groups and industrial partners will be vital for translating fundamental discoveries into practical applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-aminopicolinate, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : this compound is typically synthesized via coupling reactions using palladium catalysts (e.g., Pd(OAc)₂ or Pd(dppf)₂Cl₂) and ligands like S-Phos. Key steps include refluxing in toluene or dioxane with bases such as Cs₂CO₃ . Characterization requires 1H/13C NMR to confirm substituent positions and coupling patterns, HRMS for molecular ion validation, and chromatography (e.g., DCM/MeOH gradients) to isolate pure products .
Q. How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?
- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Include detailed reaction conditions (solvent, temperature, catalyst loading).
- Report yields after purification and specify chromatography parameters (e.g., DCM/MeOH 99:1) .
- For novel derivatives, provide full spectral data (NMR, HRMS) and purity metrics. For known compounds, cite prior literature .
Advanced Research Questions
Q. How can researchers systematically optimize reaction conditions for this compound derivatives to improve yields while maintaining structural integrity?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst ratios). For example, shows yields of 46–48% under DCM/MeOH conditions, suggesting room for improvement .
- Monitor by-products via LC-MS and adjust stoichiometry to minimize side reactions.
- Compare results with analogous pyridinone syntheses (e.g., pyrano[2,3-b]pyridin derivatives) to identify transferable strategies .
Q. What methodologies are recommended to resolve discrepancies in spectroscopic data when synthesizing this compound-based compounds?
- Methodological Answer :
- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, especially in aromatic regions .
- Replicate synthesis under controlled conditions to rule out environmental variability.
- Reference systematic reviews (e.g., Cochrane guidelines) to assess methodological biases, such as inadequate blinding or allocation concealment, which may skew data interpretation .
Q. How can researchers integrate this compound into multi-target drug discovery frameworks (e.g., dual c-Met/HDAC inhibitors)?
- Methodological Answer :
- Apply the PICOT framework to structure the study:
- P opulation: Target enzyme systems (e.g., c-Met kinase).
- I ntervention: this compound derivatives.
- C omparison: Existing inhibitors (e.g., foretinib for c-Met).
- O utcome: IC₅₀ values, selectivity ratios.
- T imeframe: In vitro assays (e.g., 72-hour cytotoxicity tests) .
- Use molecular docking to predict binding interactions and prioritize derivatives for synthesis .
Q. What strategies mitigate bias in pharmacological studies involving this compound analogs?
- Methodological Answer :
- Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
- Ensure double-blinding in biological assays and randomize sample processing to reduce observer bias.
- Report negative results transparently to avoid publication bias, as highlighted in ’s analysis of trial quality .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting bioactivity results in this compound derivatives across studies?
- Methodological Answer :
- Conduct scoping reviews to map variability in experimental protocols (e.g., cell lines, assay conditions) .
- Perform meta-regression to identify confounding variables (e.g., substituent electronegativity, solvent polarity) using data from and .
- Validate findings through independent replication in collaboration with external labs.
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data in this compound libraries?
- Methodological Answer :
- Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .
- Apply Bayesian models to quantify uncertainty in SAR predictions, especially with small datasets.
- Cross-reference with systematic reviews to contextualize findings against prior literature .
Ethical & Reporting Standards
Q. How can researchers ensure ethical compliance when publishing studies on this compound?
- Methodological Answer :
- Adhere to Beilstein Journal guidelines: Disclose all conflicts of interest, provide raw data in supplementary materials, and avoid redundant publication of similar derivatives .
- For in vivo studies, follow NIH protocols for animal welfare and include IRB approval details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
